
N-(4-chlorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorobenzyl group, a 7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide typically involves the following steps:
Formation of the 7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl intermediate: This can be achieved through the condensation of 7-methoxy-4-methylcoumarin with an appropriate aldehyde under acidic conditions.
Introduction of the 4-chlorobenzyl group: The intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired benzylated product.
Formation of the propanamide moiety: The final step involves the reaction of the benzylated intermediate with propanoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the chromenyl ring can be oxidized to form corresponding alcohols or ketones.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Materials Science: Its unique structure may make it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The chromenyl moiety may play a role in binding to these targets, while the benzyl and propanamide groups may influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-3-(4-methyl-2-oxo-2H-chromen-3-yl)propanamide: Lacks the methoxy group on the chromenyl ring.
N-(4-methylbenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide: Substitutes the chlorine atom with a methyl group on the benzyl ring.
Uniqueness
N-(4-chlorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is unique due to the presence of both the 4-chlorobenzyl and 7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H20ClNO4 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C21H20ClNO4/c1-13-17-8-7-16(26-2)11-19(17)27-21(25)18(13)9-10-20(24)23-12-14-3-5-15(22)6-4-14/h3-8,11H,9-10,12H2,1-2H3,(H,23,24) |
InChI Key |
GXWUMCRQJBRJJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11385236.png)
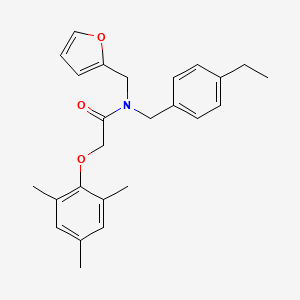
![6,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11385254.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11385268.png)
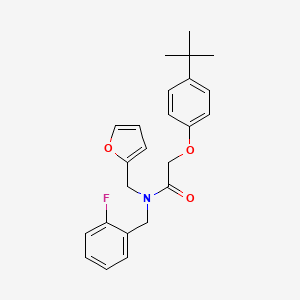
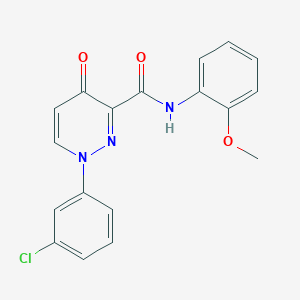
![N-(4-ethoxyphenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11385272.png)
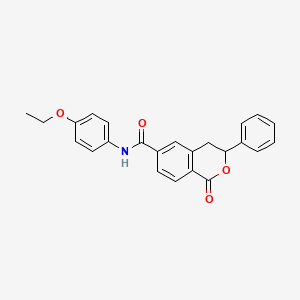
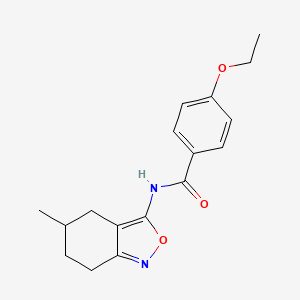
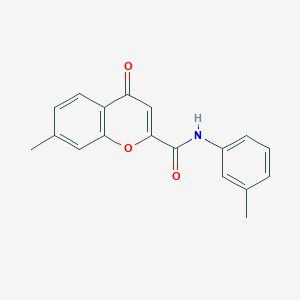
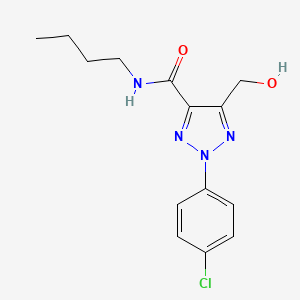
![1-(3-Methoxyphenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11385290.png)
![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11385298.png)
![methyl 4-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11385304.png)
